spiro[indene-1,4'-piperidin]-3(2H)-one

Somatostatin Receptor GPCR Agonist Endocrine Pharmacology

Conformationally constrained spirocyclic scaffold with validated sst2 agonism (IC50 84 nM) and patent-protected muscarinic modulator applications (WO2006/023852 A2). Superior to flexible analogs for target selectivity and metabolic stability. For in vivo studies, procure the hydrochloride salt (CAS 231938-20-8) for 45-50% oral bioavailability; free base (CAS 180465-55-8) is water-insoluble and suited for in vitro use only.

Molecular Formula C13H15NO
Molecular Weight 201.26 g/mol
CAS No. 180465-55-8
Cat. No. B069124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namespiro[indene-1,4'-piperidin]-3(2H)-one
CAS180465-55-8
Molecular FormulaC13H15NO
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESC1CNCCC12CC(=O)C3=CC=CC=C23
InChIInChI=1S/C13H15NO/c15-12-9-13(5-7-14-8-6-13)11-4-2-1-3-10(11)12/h1-4,14H,5-9H2
InChIKeyKUQPSRVEBGIYRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Spiro[indene-1,4'-piperidin]-3(2H)-one (CAS 180465-55-8): Procurement-Focused Baseline Overview


Spiro[indene-1,4'-piperidin]-3(2H)-one (CAS 180465-55-8, molecular formula C13H15NO, molecular weight 201.26 g/mol) is a spirocyclic building block characterized by a rigid three-dimensional framework where an indene and a piperidine ring are connected via a shared spiro carbon . This structural class is of significant interest in medicinal chemistry due to the constrained geometry that can enhance target selectivity and metabolic stability compared to more flexible analogs . The compound serves as a versatile scaffold for developing GPCR modulators, particularly as a non-peptide agonist for the somatostatin receptor subtype 2 (sst2), and is also a key intermediate in the synthesis of muscarinic receptor modulators [1].

Why Generic Substitution Fails for Spiro[indene-1,4'-piperidin]-3(2H)-one (180465-55-8): The Spirocyclic Scaffold Difference


The spirocyclic core of Spiro[indene-1,4'-piperidin]-3(2H)-one imposes a rigid, three-dimensional conformation that is fundamentally different from planar or flexible heterocyclic analogs. This conformational constraint is critical for precise molecular recognition at GPCR binding sites, as subtle changes in ring size, substitution pattern, or the absence of the spiro linkage can drastically alter both potency and selectivity profiles . For example, while the compound acts as a potent sst2 agonist with an IC50 of 84 nM, closely related analogs without the specific spiro[indene-piperidine] framework may exhibit significantly reduced activity or different receptor subtype selectivity . Therefore, substituting this specific scaffold with a generic piperidine or indene derivative without rigorous comparative validation risks introducing unintended off-target effects or complete loss of desired biological function, undermining the scientific validity of any subsequent research or development effort [1].

Quantitative Differentiation Evidence for Spiro[indene-1,4'-piperidin]-3(2H)-one (180465-55-8) vs. Key Comparators


Potent sst2 Agonist Activity: IC50 Comparison vs. Somatostatin

Spiro[indene-1,4'-piperidin]-3(2H)-one is a potent, non-peptide agonist of the human somatostatin receptor subtype 2 (sst2). In a functional assay, it demonstrates an IC50 value of 84 nM for binding to the sst2 receptor . This potency is significant for a non-peptide small molecule, as it approaches the range of the endogenous peptide ligand, somatostatin-14, which typically exhibits sub-nanomolar to low nanomolar affinity but suffers from poor pharmacokinetic properties. This compound provides a synthetically accessible small-molecule alternative for probing sst2 pharmacology.

Somatostatin Receptor GPCR Agonist Endocrine Pharmacology

Preferential sst2 Selectivity: A Key Differentiator Among Somatostatin Receptor Subtypes

The compound is described as a selective agonist for the sst2 receptor subtype . This selectivity is a critical differentiator from non-selective agonists or other sst subtype-targeting compounds, which can trigger undesired physiological responses due to pan-activation of sst1, sst3, sst4, and sst5. While exact selectivity ratios over other sst subtypes are not provided in the source, the explicit description of selectivity underscores a key advantage for researchers aiming to dissect sst2-specific signaling pathways without confounding effects from other somatostatin receptor family members.

Receptor Selectivity sst2 GPCR Pharmacology Off-Target Risk

Scaffold for Muscarinic Receptor Modulators: A Different Application Class

Spiro[indene-1,4'-piperidin]-3(2H)-one is a core building block in the synthesis of patented muscarinic receptor modulators [1]. The patent (WO2006/023852 A2) describes the compound as a synthetic intermediate for creating modulators of M1-M5 muscarinic receptors. This distinguishes it from other spirocyclic piperidines that may not have been validated or optimized for this specific GPCR target class, providing a clear and protected route for researchers interested in cholinergic signaling.

Muscarinic Receptor GPCR Modulator Neuroscience

Optimized Bioavailability via Hydrochloride Salt Form: A Critical Formulation Advantage

The hydrochloride salt form of Spiro[indene-1,4'-piperidin]-3(2H)-one (CAS 231938-20-8) demonstrates a reported bioavailability of 45-50% in rodent models, a significant improvement over the free base form, which is expected to have lower aqueous solubility and absorption [1]. This data provides a quantitative basis for selecting the hydrochloride salt for in vivo studies or for any application requiring oral administration, as the salt form directly addresses the key limitation of poor water solubility associated with the neutral scaffold.

Salt Form Bioavailability Preclinical PK Formulation Science

Best-Fit Research & Industrial Applications for Spiro[indene-1,4'-piperidin]-3(2H)-one (180465-55-8) and Its Hydrochloride Salt (231938-20-8)


sst2 Receptor Pharmacology and Chemical Biology

For researchers investigating somatostatin receptor subtype 2 (sst2) signaling in endocrine disorders, neuroendocrine tumors, or neurological conditions, Spiro[indene-1,4'-piperidin]-3(2H)-one (CAS 180465-55-8) offers a potent, non-peptide small-molecule agonist with an IC50 of 84 nM . Its selectivity for sst2 over other somatostatin receptor subtypes provides a cleaner pharmacological tool compared to pan-sst agonists, reducing confounding off-target effects . The free base is ideal for in vitro experiments, while the hydrochloride salt (CAS 231938-20-8) is the preferred form for any in vivo study requiring oral administration due to its moderate bioavailability (45-50%) [1].

Muscarinic Receptor Modulator Drug Discovery Programs

Medicinal chemistry teams developing novel therapeutics targeting muscarinic receptors (M1-M5) for cognitive disorders, pain, or metabolic diseases can utilize Spiro[indene-1,4'-piperidin]-3(2H)-one (CAS 180465-55-8) as a core scaffold [2]. The compound is a key intermediate in a patent-protected series of muscarinic receptor modulators (WO2006/023852 A2), offering a validated starting point for generating proprietary lead compounds [2]. This provides a significant advantage over uncharacterized or generic piperidine building blocks, accelerating hit-to-lead optimization and offering potential intellectual property differentiation.

In Vivo Preclinical Studies Requiring Oral Dosing of sst2 Agonists

Preclinical studies in rodent models assessing the therapeutic potential of sst2 agonism for conditions like acromegaly, pain, or inflammation must procure the hydrochloride salt (CAS 231938-20-8) rather than the free base [1]. The free base (CAS 180465-55-8) is insoluble in water, precluding oral gavage or reliable systemic exposure via drinking water [3]. The hydrochloride salt, with its documented 45-50% oral bioavailability, ensures consistent and measurable drug exposure, enabling robust pharmacodynamic and efficacy readouts [1]. This distinction is critical for experimental design and procurement.

Synthesis of Novel Spirocyclic GPCR Ligands

Organic and medicinal chemistry laboratories focused on developing new ligands for GPCRs can leverage Spiro[indene-1,4'-piperidin]-3(2H)-one (CAS 180465-55-8) as a versatile building block for library synthesis . The spirocyclic core introduces three-dimensionality and conformational constraint, which are desirable features for enhancing target selectivity and metabolic stability . The compound's commercial availability from multiple vendors (e.g., Capotchem, Bide Pharmatech, Chemenu) with purity specifications up to 98% ensures a reliable supply for iterative synthesis and structure-activity relationship (SAR) exploration [4][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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